molecular formula C27H24F2N2O3 B221638 11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Katalognummer B221638
Molekulargewicht: 462.5 g/mol
InChI-Schlüssel: BNVMNDMPSBCPFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound with potential applications in scientific research. This compound is a member of the dibenzodiazepine family and has been synthesized through various methods.

Wirkmechanismus

The mechanism of action of 11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood. However, it has been suggested that its affinity for the serotonin 5-HT2A receptor may lead to the activation of downstream signaling pathways, resulting in changes in neuronal activity and neurotransmitter release. Additionally, its affinity for the dopamine D2 receptor may lead to the modulation of reward and motivation pathways in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to have potential applications in the treatment of psychiatric disorders such as schizophrenia and depression. It has also been found to have potential applications in the study of reward and motivation pathways in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments is its potential for selective binding to the serotonin 5-HT2A receptor and dopamine D2 receptor. This allows for the study of specific signaling pathways and neural circuits in the brain. However, one limitation of using this compound is its potential for off-target effects, which may affect the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for the study of 11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One direction is the study of its potential applications in the treatment of psychiatric disorders such as schizophrenia and depression. Another direction is the study of its potential applications in the study of reward and motivation pathways in the brain. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.

Synthesemethoden

The synthesis of 11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been achieved through various methods. One of the most common methods is the reaction of 3,4-difluoroaniline and 3,4-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. Other methods include the use of palladium-catalyzed coupling reactions and the use of a Suzuki reaction.

Wissenschaftliche Forschungsanwendungen

This compound has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor has been implicated in various psychiatric disorders such as schizophrenia and depression. The compound has also been found to have an affinity for the dopamine D2 receptor, which is involved in reward and motivation pathways in the brain.

Eigenschaften

Produktname

11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Molekularformel

C27H24F2N2O3

Molekulargewicht

462.5 g/mol

IUPAC-Name

6-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H24F2N2O3/c1-33-24-10-8-15(14-25(24)34-2)17-12-22-26(23(32)13-17)27(16-7-9-18(28)19(29)11-16)31-21-6-4-3-5-20(21)30-22/h3-11,14,17,27,30-31H,12-13H2,1-2H3

InChI-Schlüssel

BNVMNDMPSBCPFO-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)F)F)C(=O)C2)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)F)F)C(=O)C2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.